molecular formula C7H16N2 B1148452 1,2,4-Trimethylpiperazine CAS No. 131065-35-5

1,2,4-Trimethylpiperazine

Cat. No.: B1148452
CAS No.: 131065-35-5
M. Wt: 128.21534
Attention: For research use only. Not for human or veterinary use.
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Description

1,2,4-Trimethylpiperazine (CAS 120-85-4) is an organic compound with the molecular formula C 7 H 16 N 2 and a molecular weight of 128.22 g/mol . It is a derivative of piperazine, a saturated aliphatic heterocycle featuring two nitrogen atoms at opposing positions in a six-membered ring . The specific substitution pattern of three methyl groups on the 1,2,4-positions of the ring defines its unique steric and electronic properties, making it a valuable scaffold and building block in medicinal and synthetic chemistry. Piperazine derivatives are recognized for their significant utility in pharmaceutical research, frequently serving as key structural motifs in bioactive molecules . These compounds often function as modulators of various biological targets, including GPCRs and kinases . The piperazine ring can influence a molecule's physicochemical properties and is often used as a linker or spacer to position pharmacophoric elements optimally for target interaction . Research into histamine H 3 and sigma-1 receptor ligands, for instance, has highlighted the critical importance of the core heterocyclic structure, where replacing a piperidine with a piperazine can drastically alter binding affinity . Beyond its applications in drug discovery, 1,2,4-Trimethylpiperazine is also a useful ligand in coordination chemistry. The compound can form complexes with metal ions, as demonstrated in the synthesis and structural characterization of a tetrachloridozincate salt, where the piperazine ring adopts a chair conformation . This highlights its potential in the development of metal-organic frameworks (MOFs) and other functional materials. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-trimethylpiperazine
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InChI

InChI=1S/C7H16N2/c1-7-6-8(2)4-5-9(7)3/h7H,4-6H2,1-3H3
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InChI Key

UAIVFDJJMVMUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
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DSSTOX Substance ID

DTXSID60861755
Record name Piperazine, 1,2,4-trimethyl-
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Molecular Weight

128.22 g/mol
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CAS No.

120-85-4
Record name 1,2,4-Trimethylpiperazine
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Record name 1,2,4-Trimethylpiperazine
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Record name Trimethylpiperazine
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Record name Piperazine, 1,2,4-trimethyl-
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Record name Piperazine, 1,2,4-trimethyl-
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Record name 1,2,4-trimethylpiperazine
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Record name 1,2,4-TRIMETHYLPIPERAZINE
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Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

The activity of piperazine derivatives is influenced by:

  • Lipophilicity (logP) : Higher logP correlates with increased permeation enhancement but reduced solubility.
  • Molar Volume : Bulkier molecules (e.g., compound 5 ) exhibit stronger activity due to enhanced membrane interaction .
  • Symmetry : Asymmetric substitutions (e.g., compound 3 ) reduce activity compared to symmetric analogs (e.g., compound 4 ) .
Compound logP Molar Volume (ų) Solubility (mg/mL) Key Activity/Application
1,2,4-Trimethylpiperazine ~1.2* 150–160* Moderate* Pharmaceutical intermediate
3-Methylpiperazine-2,5-dione (3) 0.8 135 High Low skin permeation enhancement
3,6-Dimethylpiperazine-2,5-dione (4) 1.1 145 Moderate High permeation enhancement
2,4,5-Trimethylpiperazine 1.5 165 Low Antimicrobial activity

*Estimated based on structural analogs .

Toxicity and Solubility Trade-offs

Increasing methyl substitution enhances hydrophobicity and surface activity, raising toxicity and skin irritancy while reducing solubility. For instance, compound 5 (3,3,6-trimethylpiperazine-2,5-dione) shows higher irritancy than 3 or 4 . This trend likely applies to 1,2,4-trimethylpiperazine, though specific data are lacking.

Key Research Findings and Contradictions

  • Structural Symmetry vs. Activity : Symmetric dimethylation (compound 4 ) outperforms asymmetric derivatives (compound 3 ) in skin permeation, contradicting assumptions that bulkiness alone drives activity .
  • Role of logP : While higher logP generally enhances permeation, excessively hydrophobic compounds (e.g., 2,4,5-trimethylpiperazine) may lose efficacy due to poor solubility .
  • Biological Context : Piperazines with identical methyl groups (e.g., 2,3,5-trimethylpiperazine) show divergent roles—flavor production vs. antimicrobial activity—depending on microbial metabolism .

Preparation Methods

Modified Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction , traditionally used for N-methylation of amines, has been adapted for piperazine systems. In this process, formaldehyde acts as the methyl donor, while sodium carbonate facilitates deprotonation and accelerates the reaction. A representative procedure involves:

  • Reagent Ratios :

    • Piperazine derivative (e.g., 2-methylpiperazine): 1 equivalent

    • Formaldehyde (37% aqueous solution): 6 equivalents

    • Sodium carbonate: 0.5–1.5 equivalents per mole of amine.

  • Reaction Conditions :

    • Temperature: 85–100°C

    • Pressure: Atmospheric

    • Duration: 1–6 hours.

Under these conditions, the reaction achieves conversions exceeding 78%, with 1,2,4-trimethylpiperazine as the primary product. The mechanism involves sequential nucleophilic attacks by the amine on formaldehyde, followed by hydride transfer and elimination of carbon dioxide (CO2\text{CO}_2).

High-Pressure Methylation

An alternative method employs elevated pressure to enhance reaction efficiency. For example, methylation at 1,000 psi and 130–160°C reduces reaction times to 2–4 hours. However, this approach yields lower conversions (54%) compared to atmospheric-pressure methods and often produces foams due to CO2\text{CO}_2 evolution.

Optimization of Reaction Parameters

Catalyst Selection

Sodium carbonate outperforms potassium carbonate in terms of conversion rates. Studies indicate that 0.3–0.7 equivalents of Na2CO3\text{Na}_2\text{CO}_3 per mole of amine optimize yields while minimizing side reactions. Excess catalyst (>1.5 equivalents) inversely affects conversion due to base-induced decomposition of intermediates.

Temperature and Time Dependence

The relationship between temperature and reaction progress is nonlinear. At 90–95°C , conversions plateau after 6 hours, whereas temperatures below 70°C require extended durations (>12 hours) for comparable yields. The table below summarizes key findings:

Temperature (°C)Time (hours)Conversion (%)
701245
90678
150254

Data derived from patent examples.

Solvent Systems

Aqueous formaldehyde solutions are preferred for their dual role as solvent and methylating agent. Nonpolar solvents (e.g., toluene) reduce reaction rates due to poor miscibility with formaldehyde.

Purification and Isolation

Post-reaction workup involves:

  • Neutralization : Excess formaldehyde is quenched with sodium hydroxide (NaOH\text{NaOH}).

  • Distillation : The product is isolated via azeotropic distillation with water, yielding a 37% amine-water azeotrope .

  • Drying : The amine layer is separated using concentrated NaOH\text{NaOH}, followed by fractional distillation to obtain anhydrous 1,2,4-trimethylpiperazine.

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methods for preparing 1,2,4-trimethylpiperazine:

ParameterAtmospheric-Pressure MethodHigh-Pressure Method
Temperature (°C)85–100130–160
Pressure (psi)Atmospheric1,000
Conversion (%)78–8954
Reaction Time (hours)1–62–4
Byproduct FormationMinimalSignificant CO2\text{CO}_2 foam

Data synthesized from Refs.

The atmospheric-pressure method is superior in terms of yield and scalability, making it the industrial standard.

Mechanistic Insights

The methylation proceeds via a stepwise mechanism:

  • Formation of Iminium Ion : Formaldehyde reacts with the amine to generate an iminium intermediate.

  • Hydride Transfer : The intermediate undergoes hydride transfer from a second formaldehyde molecule, yielding an N-methylated product.

  • CO2\text{CO}_2 Elimination : Decarboxylation of the intermediate releases CO2\text{CO}_2, driving the reaction forward.

Steric effects influence regioselectivity, favoring methylation at the less hindered nitrogen atoms.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,4-Trimethylpiperazine in academic research?

  • Methodology : The synthesis of 1,2,4-Trimethylpiperazine derivatives typically involves nucleophilic substitution or reductive amination. For example, alkylation of piperazine precursors with methyl halides under controlled pH conditions can yield substituted derivatives. Purification often employs column chromatography or recrystallization, validated via melting point analysis and spectroscopic techniques. Internal standards (e.g., p-tolylpiperazine) may optimize quantitative analysis .

Q. How is 1,2,4-Trimethylpiperazine characterized using spectroscopic methods?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy identifies substituent positions via characteristic splitting patterns (e.g., singlet for equivalent methyl groups). Infrared (IR) spectroscopy confirms functional groups like C-N stretches (~1,250 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, with fragmentation patterns aiding structural elucidation. Elemental analysis ensures purity (>95%) .

Q. What are the key considerations for crystallographic analysis of 1,2,4-Trimethylpiperazine derivatives?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) requires high-quality crystals grown via slow evaporation. SHELX software (e.g., SHELXL97) refines structural parameters, with hydrogen bonding and chair conformations of the piperazine ring analyzed using metrics like puckering parameters. Data-to-parameter ratios >15 ensure reliability. Hydrogen bonds (N–H···Cl) stabilize crystal packing .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in 1,2,4-Trimethylpiperazine crystal structures?

  • Methodology : Discrepancies arise from variations in protonation states or solvent inclusion. Multi-scan absorption corrections (e.g., CrystalClear) minimize data artifacts. Refinement with anisotropic displacement parameters and high-resolution data (<1.0 Å) clarifies ambiguous interactions. Comparative analysis of isostructural analogs helps validate bonding motifs .

Q. What methodologies are employed to study the chiral configuration of 1,2,4-Trimethylpiperazine derivatives?

  • Methodology : Chiral resolution via diastereomeric salt formation or chiral HPLC precedes SCXRD. Absolute configuration is determined using Flack parameters (e.g., 0.046(14) for S-enantiomers) and Friedel pair analysis. Polarized light microscopy identifies twinning in non-centrosymmetric space groups (e.g., P2₁2₁2₁) .

Q. How do structural modifications at the 1,2,4 positions influence the bioactivity of Trimethylpiperazine analogs?

  • Methodology : Substituent effects are tested via structure-activity relationship (SAR) studies. For example, introducing electron-withdrawing groups (e.g., –CF₃) enhances antimicrobial activity by altering lipophilicity (logP). In vitro assays (e.g., agar diffusion) quantify inhibitory zones against Gram-positive bacteria. Molecular docking predicts binding affinities to target enzymes .

Q. What experimental strategies are recommended for analyzing non-covalent interactions in Trimethylpiperazine-based coordination complexes?

  • Methodology : UV-Vis and electron paramagnetic resonance (EPR) spectroscopy probe metal-ligand charge transfer. Thermogravimetric analysis (TGA) assesses thermal stability, while Hirshfeld surfaces map intermolecular contacts (e.g., C–H···π). Magnetic susceptibility measurements evaluate spin states in transition metal complexes .

Notes

  • Avoid unreliable sources (e.g., BenchChem) and prioritize peer-reviewed data.
  • For crystallographic software, cite SHELX programs when used .
  • Advanced methodologies require cross-validation using complementary techniques (e.g., NMR + SCXRD).

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